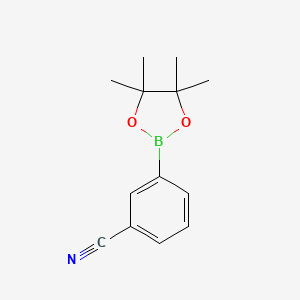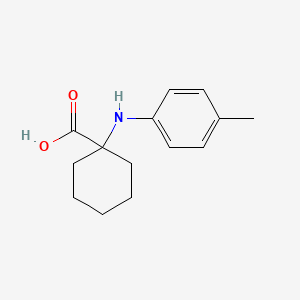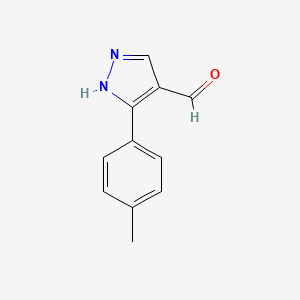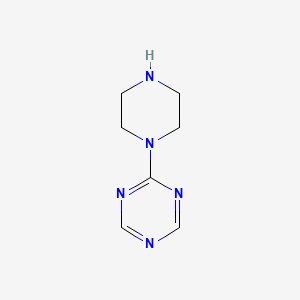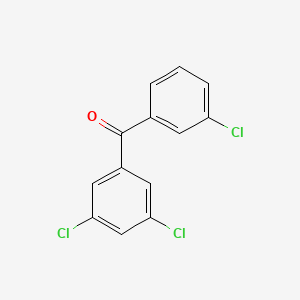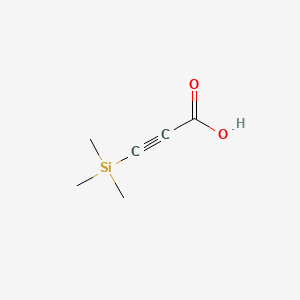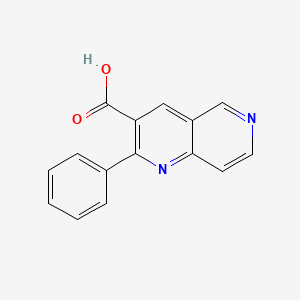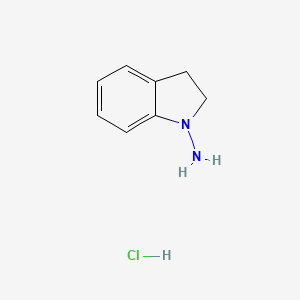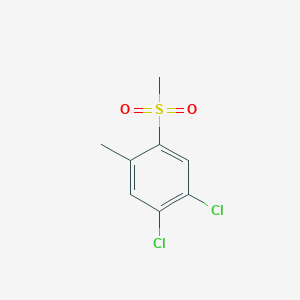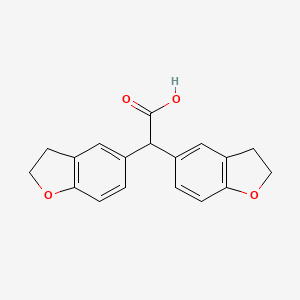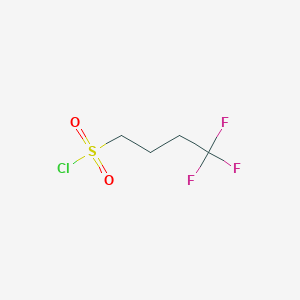![molecular formula C13H12ClNO2 B1350069 3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol CAS No. 287928-09-0](/img/structure/B1350069.png)
3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol, also known as 4-chlorobenzyloxy-2-methylpyridine, is a heterocyclic organic compound with the molecular formula C10H11ClNO. It is a colorless liquid with a mild odor, and is used in various applications, such as in organic synthesis and as an intermediate in pharmaceuticals.
Aplicaciones Científicas De Investigación
Synthetic Strategies and Pharmacology of Heterocyclic Compounds
Heterocyclic compounds, including 2-oxo-3-cyanopyridine derivatives, hold significant importance due to their diverse biological activities. These activities encompass anticancer, antibacterial, antifungal, and antiviral properties, among others, making these compounds valuable in medicinal chemistry. The high reactivity of the 2-oxo-3-cyanopyridine scaffold positions it as a pivotal chemical intermediate in various organic syntheses. The continued development in the synthesis of these derivatives underscores their potential in research focused on discovering new therapeutic agents (Ghosh et al., 2015).
Chlorogenic Acid (CGA) and Its Pharmacological Impact
Chlorogenic Acid (CGA) exhibits a wide range of biological and pharmacological effects, including antioxidant, hepatoprotective, cardioprotective, and anti-inflammatory activities. Its role in modulating lipid metabolism and glucose homeostasis highlights its therapeutic potential in managing conditions such as cardiovascular disease, diabetes, and obesity. The comprehensive pharmacological profile of CGA underscores the need for further research to optimize its use in medical and dietary applications (Naveed et al., 2018).
BODIPY-Based Materials for OLED Applications
The development of BODIPY-based organic semiconductors for OLED devices represents a significant advancement in organic optoelectronics. BODIPY materials, known for their applications in sensors and organic photovoltaics, exhibit potential as ‘metal-free’ infrared emitters in OLEDs. This research paves the way for the creation of new materials with enhanced optical properties, contributing to the advancement of display and lighting technologies (Squeo & Pasini, 2020).
Chlorophenols and Environmental Impact
The study of chlorophenols, particularly in the context of Municipal Solid Waste Incineration (MSWI), reveals their role as precursors to dioxins, highlighting environmental and health concerns. Understanding the formation pathways and effects of chlorophenols contributes to the development of strategies to mitigate their impact on the environment and human health (Peng et al., 2016).
Chromones as Radical Scavengers
Chromones and their derivatives possess strong antioxidant properties, which are crucial in neutralizing active oxygen species and free radicals, thereby preventing cell damage and disease progression. This review highlights the significance of the chromone structure in radical scavenging activity and its potential therapeutic applications in treating various diseases (Yadav et al., 2014).
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)methoxy]-2-methyl-1H-pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-9-13(12(16)6-7-15-9)17-8-10-2-4-11(14)5-3-10/h2-7H,8H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKKJZVAUWDTKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1)OCC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377609 |
Source


|
| Record name | 3-[(4-chlorobenzyl)oxy]-2-methylpyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol | |
CAS RN |
287928-09-0 |
Source


|
| Record name | 3-[(4-chlorobenzyl)oxy]-2-methylpyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

